molecular formula C11H15ClN2O2 B1347002 Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester CAS No. 32961-44-7

Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester

Cat. No. B1347002
CAS RN: 32961-44-7
M. Wt: 242.7 g/mol
InChI Key: KHUIRIRTZCOEMK-UHFFFAOYSA-N
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Description

“Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester” is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular mass of 242.70 . It is also known by other names such as “Isobutyl 4-chloro-3,5-diaminobenzoate” and "3,5-diamino-4-chlorobenzoic acid isobutyl ester" .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester” consists of a benzoic acid core with amino (-NH2) groups at the 3 and 5 positions, a chlorine atom at the 4 position, and a 2-methylpropyl ester group .

Scientific Research Applications

Gut Function Regulation

Benzoic acid has been studied for its effects on gut functions, suggesting that it can improve growth and health by promoting digestion, absorption, barrier functions, and modulating gut microbiota. However, excessive levels may damage gut health through redox status alterations. These findings are based on studies involving piglets and porcine intestinal epithelial cells, highlighting the substance's potential for improving animal health and productivity (Mao et al., 2019).

Pharmacokinetic Analysis

Research on benzoic acid's pharmacokinetics across species (rats, guinea pigs, and humans) provides insights into its metabolic and dosimetric variations. This information is crucial for assessing dietary exposures and understanding interspecies differences in response to benzoic acid, highlighting its broad relevance in food safety and human health (Hoffman & Hanneman, 2017).

Analytical Method Development

The identification and quantification of methyl paraben, a methyl ester of P-hydroxy benzoic acid used in cosmetics, have been extensively researched. Various analytical methods, including spectrophotometric and chromatographic techniques, have been developed to ensure the safety and regulatory compliance of cosmetic products. This reflects the broader applicability of benzoic acid derivatives in consumer safety (Mallika J.B.N et al., 2014).

Environmental Impact and Safety

Studies on the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments underscore their potential as weak endocrine disruptors. Despite their widespread use and biodegradability, parabens persist in surface waters and sediments, necessitating further research into their environmental impacts and the development of safer alternatives (Haman et al., 2015).

Novel Drug Development

Research into novel salicylic acid derivatives highlights the potential of these compounds in developing alternative therapeutics with improved safety profiles. For instance, a salicylic acid derivative has shown promising results in preclinical assessments for its anti-inflammatory, analgesic, and antiplatelet activities, suggesting its potential as an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Tjahjono et al., 2022).

Safety And Hazards

According to the Safety Data Sheets, this compound is hazardous to the aquatic environment with long-lasting effects . It is recommended to avoid release to the environment . In case of exposure, move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately if not breathing . Following skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes and consult a doctor . Following ingestion, rinse mouth with water, do not induce vomiting, never give anything by mouth to an unconscious person, and call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2-methylpropyl 3,5-diamino-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-6(2)5-16-11(15)7-3-8(13)10(12)9(14)4-7/h3-4,6H,5,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUIRIRTZCOEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC(=C(C(=C1)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067735
Record name Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester
Source EPA DSSTox
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Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester

CAS RN

32961-44-7
Record name Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32961-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl 4-chloro-3,5-diaminobenzoate
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